Isoindolin-4-ol hydrochloride
Description
Historical Context and Evolution of Isoindoline (B1297411) Chemistry in Scientific Discovery
The study of the isoindole family, to which isoindoline belongs, extends back over a century. uni.lu Early methods for the synthesis of the parent isoindoline compound were described in the mid-20th century, often involving the chemical or electrolytic reduction of phthalimide (B116566) or multi-step processes starting from materials like α,α′-dibromo-xylene. These initial procedures, however, frequently suffered from low yields. The field gained significant, albeit infamous, public recognition with the emergence of thalidomide (B1683933) in the 1950s. Thalidomide, a drug possessing a phthalimide structure (an oxidized isoindoline derivative), highlighted the potent biological activity of this chemical class. This event spurred deeper investigation into the chemistry and biological effects of isoindoline-based compounds, leading to the eventual development of second and third-generation analogues with important therapeutic applications.
Significance of the Isoindoline Core in Contemporary Chemical Synthesis
The isoindoline core is widely regarded as a "privileged structure" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. A multitude of isoindoline derivatives have been synthesized and investigated for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Research has shown that the isoindoline scaffold is a key component in several approved drugs. For instance, Lenalidomide, a derivative of thalidomide, features a modified isoindolin-1-one (B1195906) core and is used in the treatment of multiple myeloma. The adaptability of the isoindoline ring system allows it to be incorporated into larger, more complex molecules, serving as a rigid anchor or a key pharmacophore that dictates the molecule's interaction with its biological target. Its utility extends beyond medicine into materials science, where isoindole derivatives are used in the creation of dyes and pigments. The ongoing development of novel synthetic methods, such as asymmetric allylic C–H amination and various cycloaddition reactions, continues to expand the toolkit available to chemists for creating chiral and highly functionalized isoindoline derivatives.
Overview of Isoindolin-4-ol Hydrochloride within the Isoindoline Class
Within the broad family of isoindoline compounds, this compound emerges as a key chemical intermediate and building block. moldb.com As its name suggests, it is the hydrochloride salt of isoindolin-4-ol, meaning it consists of the basic isoindoline structure substituted with a hydroxyl (-OH) group at the 4-position of the aromatic ring. The hydrochloride form enhances the compound's stability and solubility in certain solvents, which is advantageous for its use in chemical synthesis.
Its primary role in advanced chemical research is not as an end-product with direct biological application, but rather as a precursor for the synthesis of more complex molecules. The presence of three key functional features—the secondary amine in the pyrrolidine (B122466) ring, the hydroxyl group on the benzene (B151609) ring, and the aromatic ring itself—provides multiple reaction sites for chemical modification. This allows for the strategic construction of larger, more elaborate molecular architectures, making this compound a valuable component in the libraries of synthetic chemists aiming to create novel compounds for pharmaceutical and materials science research. moldb.comlookchem.com
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 72695-20-6 |
| Molecular Formula | C8H10ClNO |
| Molecular Weight | 171.62 g/mol |
| IUPAC Name | 2,3-dihydro-1H-isoindol-4-ol hydrochloride |
| Synonyms | 4-Isoindolinol hydrochloride |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3-dihydro-1H-isoindol-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c10-8-3-1-2-6-4-9-5-7(6)8;/h1-3,9-10H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGOPUCDMKDIID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of Isoindolin 4 Ol Hydrochloride
Reaction Mechanisms
The reactivity of Isoindolin-4-ol hydrochloride can be understood through several fundamental reaction mechanisms, although specific mechanistic studies on this exact compound are not extensively documented in the literature. The following sections outline the probable reaction pathways based on the known chemistry of isoindolines, phenols, and secondary amines.
Nucleophilic Substitution Reactions
The this compound molecule presents two primary sites for nucleophilic substitution: the nitrogen atom of the isoindoline (B1297411) ring and the oxygen atom of the hydroxyl group.
The secondary amine in the isoindoline ring can act as a nucleophile. However, in its hydrochloride salt form, the nitrogen's lone pair is protonated, which significantly reduces its nucleophilicity. To participate in nucleophilic substitution reactions, the free base form of isoindolin-4-ol would typically be generated by treatment with a base. Once in the free base form, the nitrogen can undergo N-alkylation or N-acylation.
N-Alkylation: This reaction would likely proceed via an S(_N)2 mechanism with a suitable alkyl halide.
Mechanism: The lone pair of the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new C-N bond.
N-Acylation: The reaction with an acyl halide or anhydride (B1165640) would also follow a nucleophilic acyl substitution mechanism.
Mechanism: The nitrogen atom attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the N-acylated product and a leaving group.
The phenolic hydroxyl group can also act as a nucleophile, particularly in its deprotonated phenoxide form. O-acylation is a common reaction for phenols. nih.govmdpi.com
Mechanism: In the presence of a base, the hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This phenoxide can then attack an acylating agent.
| Reaction Type | Nucleophile | Electrophile | Probable Mechanism | Product Type |
| N-Alkylation | Isoindoline Nitrogen | Alkyl Halide | S(_N)2 | N-Alkyl Isoindolin-4-ol |
| N-Acylation | Isoindoline Nitrogen | Acyl Halide/Anhydride | Nucleophilic Acyl Substitution | N-Acyl Isoindolin-4-ol |
| O-Acylation | Phenolic Oxygen | Acyl Halide/Anhydride | Nucleophilic Acyl Substitution | 4-Acyloxyisoindoline |
Oxidation and Reduction Processes
The this compound molecule is susceptible to both oxidation and reduction reactions at several positions.
Oxidation: The secondary amine of the isoindoline ring can be oxidized to form a variety of products, including hydroxylamines or nitroxides, depending on the oxidizing agent used. The phenolic hydroxyl group makes the aromatic ring electron-rich and thus more susceptible to oxidation. Oxidation of phenols can lead to quinone-type structures. Furthermore, the entire isoindoline skeleton can be oxidized to the corresponding isoindolinone or phthalimide (B116566) under more vigorous conditions. nih.gov
Reduction: The benzene (B151609) ring of the isoindoline scaffold can be reduced under catalytic hydrogenation conditions, typically using catalysts like platinum, palladium, or rhodium. This would result in a hexahydroisoindolin-4-ol derivative.
| Process | Functional Group | Reagent Example | Potential Product |
| Oxidation | Secondary Amine | m-CPBA | Hydroxylamine (B1172632) |
| Oxidation | Phenol | Fremy's Salt | Quinone |
| Reduction | Aromatic Ring | H(_2), PtO(_2) | Hexahydroisoindolin-4-ol |
Proton Exchange Equilibria
This compound possesses two acidic protons: the ammonium (B1175870) proton of the hydrochloride and the proton of the phenolic hydroxyl group. The pKa values of these protons will govern their ease of removal in the presence of a base. Generally, the ammonium proton is more acidic than the phenolic proton. In solution, there will be an equilibrium between the protonated and deprotonated forms of both the amine and the hydroxyl group.
Theoretical studies on the related 2-butyl-4-hydroxyisoindoline-1,3-dione have shown that upon photoexcitation, an ultrafast excited-state intramolecular proton transfer (ESIPT) can occur from the hydroxyl group to the adjacent keto group. bohrium.com While Isoindolin-4-ol lacks the keto group for intramolecular transfer, the presence of both a proton-donating hydroxyl group and a proton-accepting (in the free base form) amino group within the same molecule suggests the possibility of intermolecular proton exchange.
| Proton Site | Acidity | Conjugate Base | Factors Influencing pKa |
| Ammonium (N-H(_2)) | More Acidic | Secondary Amine | Electronegativity of Nitrogen, Solvation |
| Phenolic (O-H) | Less Acidic | Phenoxide | Resonance Stabilization of Phenoxide, Solvation |
Elimination Reactions, including β-elimination
Elimination reactions for this compound are not well-documented. In principle, the hydroxyl group could be eliminated to form an unsaturated isoindoline derivative. This would likely require protonation of the hydroxyl group to form a good leaving group (water), followed by removal of a proton from an adjacent carbon. Given the aromatic nature of the ring to which the hydroxyl group is attached, a standard β-elimination to form a double bond within the benzene ring is not feasible as it would disrupt aromaticity. An elimination reaction involving the saturated five-membered ring is more plausible if a suitable leaving group were present on that ring.
Rearrangement Reactions
The isoindoline skeleton is generally stable. However, under certain conditions, skeletal rearrangements can occur. For instance, a novel skeletal editing strategy has been reported for the transformation of isoindolines into tetralins, which involves an N-atom removal followed by a Diels-Alder reaction. preprints.org While not a direct rearrangement of the existing skeleton, it demonstrates that the isoindoline framework can be a precursor to other ring systems. Some isoindoline-containing natural products have been observed to undergo rearrangement to form different alkaloid scaffolds. researchgate.net
Derivatization and Functionalization Strategies
The presence of both a secondary amine and a phenolic hydroxyl group in this compound offers multiple avenues for derivatization and functionalization, allowing for the synthesis of a diverse range of compounds. researchgate.netmdpi.com
Functionalization of the Amino Group: As mentioned in the nucleophilic substitution section, the nitrogen atom (in its free base form) can be readily alkylated or acylated to introduce a wide variety of substituents. This is a common strategy in the synthesis of isoindoline-based pharmaceuticals. researchgate.net
Functionalization of the Hydroxyl Group: The phenolic hydroxyl group can be converted into an ether or an ester.
Etherification: The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a standard method.
Esterification: As previously discussed, reaction with acyl halides or anhydrides yields the corresponding esters.
Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This allows for the introduction of various substituents onto the benzene ring, such as nitro, halogen, or acyl groups. The positions ortho and para to the hydroxyl group are C-5 and C-3/C-7 respectively (with C-3 being part of the fused ring system). The directing effects would favor substitution at the C-5 and C-7 positions.
| Functionalization Strategy | Reagent Type | Functional Group Targeted | Resulting Derivative |
| N-Alkylation | Alkyl Halide | Secondary Amine | N-Substituted Isoindolin-4-ol |
| N-Acylation | Acyl Halide | Secondary Amine | N-Acyl Isoindolin-4-ol |
| O-Alkylation (Etherification) | Alkyl Halide | Hydroxyl Group | 4-Alkoxyisoindoline |
| O-Acylation (Esterification) | Acyl Halide | Hydroxyl Group | 4-Acyloxyisoindoline |
| Nitration | Nitrating Agent (e.g., HNO(_3)/H(_2)SO(_4)) | Aromatic Ring | Nitro-substituted Isoindolin-4-ol |
| Halogenation | Halogenating Agent (e.g., Br(_2)) | Aromatic Ring | Halo-substituted Isoindolin-4-ol |
Functional Group Interconversion
Functional group interconversion refers to the transformation of one functional group into another. In the context of Isoindolin-4-ol, the primary sites for such conversions are the secondary amine and the hydroxyl group.
The secondary amine of the isoindoline ring can undergo N-acylation to form amides. This reaction is a common strategy to introduce a variety of substituents and modify the electronic and steric properties of the molecule. The acylation can be achieved using acyl chlorides or by coupling with carboxylic acids using standard coupling agents. nih.gov
The hydroxyl group, being a nucleophile, can be converted into other functional groups. For instance, it can undergo O-alkylation to form ethers. The selectivity between N- and O-alkylation can be influenced by the reaction conditions, such as the choice of base and solvent. In some cases, alkylation may occur exclusively at the oxygen atom. nih.gov
Introduction of Substituents for Targeted Properties
The introduction of various substituents onto the Isoindolin-4-ol scaffold is a key strategy for modulating its biological activity and physicochemical properties. This can be achieved by targeting the nitrogen atom, the oxygen atom of the hydroxyl group, or the aromatic ring.
N-Substitution: The secondary amine of the isoindoline ring is a common site for introducing substituents. N-acylation, as mentioned earlier, is a versatile method to introduce a wide array of acyl groups. nih.gov Furthermore, N-arylation can be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce various aryl or heteroaryl moieties. syr.edu
O-Substitution: The hydroxyl group can be derivatized to introduce substituents that can alter the compound's solubility, lipophilicity, and potential for hydrogen bonding. O-alkylation with various alkyl halides or other electrophiles can be performed to generate a library of ether derivatives. nih.gov
Aromatic Ring Substitution: The benzene ring of the isoindolin-4-ol core can undergo electrophilic aromatic substitution reactions, allowing for the introduction of substituents at various positions. The directing effects of the existing hydroxyl and isoindoline groups will influence the regioselectivity of these reactions. Common electrophilic aromatic substitutions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.commasterorganicchemistry.com
Amide Coupling Reactions
Amide coupling reactions are fundamental in medicinal chemistry for the formation of stable amide bonds. hepatochem.com In the case of this compound, the secondary amine can act as the nucleophile in a coupling reaction with a carboxylic acid. To facilitate this reaction, the carboxylic acid is typically activated using a coupling agent.
Commonly used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions. nih.gov The choice of solvent and base is also crucial for the success of the coupling reaction. A variety of carboxylic acids can be coupled to the isoindoline nitrogen, allowing for the synthesis of a diverse library of amide derivatives. nih.gov
| Coupling Agent | Additive | Base | Typical Solvent |
| EDC | HOAt | DIPEA | DMF |
| DCC | HOBt | Et3N | CH2Cl2 |
| HATU | - | DIPEA | DMF |
Amide Arylation
Amide arylation, specifically N-arylation of amides, is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov While direct N-arylation of the secondary amine in Isoindolin-4-ol is a possibility, a more relevant transformation in the context of amide arylation would involve a two-step process. First, an amide would be formed by acylation of the isoindoline nitrogen. Subsequently, this amide could potentially undergo N-arylation if a suitable N-H bond is present, though this is less common for secondary amides.
A more direct approach involves the palladium-catalyzed N-arylation of the isoindoline nitrogen itself. The Buchwald-Hartwig amination provides a general method for the coupling of amines with aryl halides or triflates. mit.edu This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand. A variety of aryl and heteroaryl groups can be introduced onto the nitrogen atom of the isoindoline ring using this methodology. nih.gov
| Catalyst | Ligand | Base | Solvent |
| Pd(OAc)2 | BINAP | Cs2CO3 | Toluene |
| Pd2(dba)3 | XPhos | K3PO4 | Dioxane |
Formation of Nitroxide Derivatives
Nitroxide radicals are stable free radicals that have applications as spin labels in biological systems and as probes for reactive oxygen species. rsc.orgnih.gov The secondary amine of the isoindoline ring in Isoindolin-4-ol can be oxidized to form a stable nitroxide radical.
The synthesis of isoindoline nitroxides typically involves the oxidation of the corresponding secondary amine precursor. qut.edu.au Common oxidizing agents for this transformation include hydrogen peroxide in the presence of a catalyst or meta-chloroperoxybenzoic acid (m-CPBA). The resulting nitroxide is a stable radical due to the steric hindrance provided by the adjacent groups on the isoindoline ring. The hydrochloride salt of the corresponding hydroxylamine can also serve as a "pronitroxide," which can be oxidized to the nitroxide radical. qut.edu.au
| Starting Material | Oxidizing Agent | Product |
| Isoindolin-4-ol | m-CPBA | 4-Hydroxy-isoindolin-2-oxyl |
| 2-Hydroxy-isoindolin-4-ol | Radicals | 4-Hydroxy-isoindolin-2-oxyl |
Advanced Spectroscopic Characterization and Analytical Methods in Isoindolin 4 Ol Hydrochloride Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique that provides detailed information about the molecular structure of a compound. Through the analysis of the magnetic properties of atomic nuclei, NMR allows for the precise mapping of the carbon and hydrogen framework.
Hydrogen-1 NMR (¹H NMR)
¹H NMR spectroscopy provides data on the chemical environment, connectivity, and number of hydrogen atoms in a molecule. For Isoindolin-4-ol hydrochloride, the ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, with their splitting patterns (e.g., doublets, triplets) revealing their substitution pattern and coupling with adjacent protons. The protons of the methylene (B1212753) groups in the isoindoline (B1297411) ring system are expected to resonate in the upfield region, likely between 4.0 and 5.0 ppm, often as singlets or multiplets depending on their chemical equivalence and coupling. The hydroxyl and amine protons may exhibit broad signals, and their chemical shifts can be influenced by the solvent and concentration.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.5 | d | 1H | Aromatic CH |
| ~7.3 | t | 1H | Aromatic CH |
| ~7.1 | d | 1H | Aromatic CH |
| ~4.5 | s | 2H | CH₂ |
Note: This table is based on predicted values and general knowledge of similar structures. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The aromatic carbons are expected to have chemical shifts in the range of 110-160 ppm. The carbon atom bearing the hydroxyl group will be significantly deshielded and appear further downfield within this range. The aliphatic methylene carbons of the isoindoline ring will appear in the upfield region, typically between 40 and 60 ppm.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~155 | Aromatic C-OH |
| ~130-140 | Aromatic Quaternary C |
| ~115-130 | Aromatic CH |
| ~50 | CH₂ |
Note: This table is based on predicted values and general knowledge of similar structures. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In positive ion mode, the ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The theoretical exact mass of the free base (C₈H₉NO) is approximately 135.07 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z of approximately 136.08. Adducts with sodium [M+Na]⁺ (m/z ~158.06) or potassium [M+K]⁺ may also be observed.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, an HRMS analysis would be able to confirm the molecular formula of the protonated molecule. For example, the calculated exact mass for [C₈H₁₀NO]⁺ is 136.0757. An experimental HRMS measurement that is in close agreement with this theoretical value (typically within a few parts per million) provides strong evidence for the correct elemental composition of the compound.
Table 3: Predicted Mass Spectrometry Data for Isoindolin-4-ol
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 136.0757 |
Note: These values are based on the elemental composition of the free base, C₈H₉NO.
Matrix-Assisted Laser Desorption/Ionization (MALDI)
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry that enables the analysis of large molecules and fragile compounds that would otherwise fragment with harsher ionization methods. In MALDI, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing the matrix to absorb the energy and desorb, carrying the intact analyte molecules into the gas phase as ions.
For Isoindolin-4-ol, which has a molecular formula of C₈H₉NO, MALDI-Time of Flight (TOF) mass spectrometry would be used to confirm its molecular weight. The analysis would detect the protonated molecular ion [M+H]⁺ as well as other common adducts. The predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule, 2,3-dihydro-1H-isoindol-4-ol, provide expected values for experimental analysis.
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 136.0757 |
| [M+Na]⁺ | 158.0576 |
| [M+K]⁺ | 174.0316 |
| [M+NH₄]⁺ | 153.1022 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. compoundchem.com It works on the principle that chemical bonds vibrate at specific frequencies, and when infrared radiation is passed through a sample, the bonds absorb the radiation at frequencies corresponding to their natural vibrational modes. compoundchem.com This absorption is recorded, resulting in a spectrum that serves as a molecular fingerprint.
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct functional groups. The presence of the hydroxyl, secondary amine hydrochloride, and substituted aromatic ring structures would lead to a unique and identifiable pattern.
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Characteristics |
|---|---|---|---|
| Alcohol | O–H stretch | 3500–3200 | Strong, Broad |
| Secondary Amine Salt | N–H₂⁺ stretch | 2800–2400 | Broad, often complex |
| Aromatic | C–H stretch | 3100–3000 | Weak to Medium |
| Aliphatic | C–H stretch | 3000–2850 | Medium |
| Aromatic | C=C stretch | 1600–1450 | Medium, often multiple bands |
| Alcohol | C–O stretch | 1260–1050 | Strong |
Note: The N-H₂⁺ stretch of the hydrochloride salt is expected to be a broad absorption in the 2800-2400 cm⁻¹ region, potentially overlapping with C-H stretching vibrations. rsc.orgpressbooks.publibretexts.org
Additional Characterization Techniques
X-ray Diffraction (XRD) is the primary technique for determining the solid-state structure of a crystalline material. nih.gov When a beam of X-rays is directed at a crystal, the atoms in the crystal lattice diffract the X-rays in a predictable pattern. This diffraction pattern is a unique property of the specific crystalline arrangement. For pharmaceuticals, Powder X-ray Diffraction (PXRD) is routinely used for phase identification, purity control, and stability testing. mdpi.comnih.gov
In the analysis of this compound, XRD would be crucial for:
Confirming Crystallinity: Verifying that the hydrochloride salt exists as an ordered crystalline solid rather than an amorphous solid.
Structural Elucidation: Single-crystal XRD could be used to determine the precise three-dimensional arrangement of the molecules in the crystal, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. mdpi.com
Polymorph Screening: Identifying if the compound can exist in different crystalline forms (polymorphs), which can have significant implications for the physical properties of the drug.
Purity Analysis: Detecting the presence of any crystalline impurities.
A successful crystal structure determination would yield the unit cell parameters (a, b, c, α, β, γ) and the space group, which define the geometry of the crystal lattice. mdpi.com
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic structure. acgpubs.org The technique is particularly sensitive to molecules containing chromophores, which are parts of a molecule that absorb light.
The this compound molecule contains a substituted benzene ring, which acts as a chromophore. The π-electrons within this aromatic system can be excited to higher energy orbitals (π → π* transitions) by absorbing ultraviolet light. The UV-Vis spectrum would be expected to show distinct absorption maxima (λmax) in the near-UV region, characteristic of this type of aromatic system. Studies on related isoindoline derivatives show maximum absorbance peaks in the near-ultraviolet region between 229 and 231 nm. acgpubs.org
| Chromophore | Electronic Transition | Expected Absorption Region (nm) |
|---|---|---|
| Substituted Benzene Ring | π → π* | ~200–280 |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the elements within a material. nih.gov The sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment.
For this compound, XPS would provide a detailed surface chemical analysis. High-resolution scans of the core levels of each constituent element would confirm the presence and chemical state of carbon, nitrogen, oxygen, and chlorine. This is particularly useful for verifying the protonation state of the nitrogen atom and the ionic nature of the chloride.
| Element | Core Level | Expected Chemical State Information |
|---|---|---|
| Carbon | C 1s | Distinguishes between C-C/C-H (aromatic/aliphatic), C-N, and C-O bonds. |
| Nitrogen | N 1s | Confirms the presence of the protonated amine (R₂NH₂⁺). The binding energy would be higher than that of a neutral amine. nih.govacs.orgthermofisher.com |
| Oxygen | O 1s | Identifies the hydroxyl (-OH) group. |
| Chlorine | Cl 2p | Confirms the presence of the chloride anion (Cl⁻). |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. wikipedia.orglibretexts.org The technique is based on the absorption of microwave radiation by an unpaired electron in the presence of an external magnetic field. jove.com
This compound, in its stable, ground state, is a diamagnetic organic molecule. jove.com This means all of its electrons are paired, and it does not possess an unpaired electron spin. stackexchange.com Consequently, the compound itself is "EPR silent" and would not produce a signal in an EPR spectrum.
However, EPR could be a valuable tool under specific circumstances:
Degradation Studies: If the molecule degrades to form radical species upon exposure to light, heat, or oxidizing agents, EPR could be used to detect and characterize these radical intermediates.
Interaction Studies: If this compound were to interact with a paramagnetic species (e.g., a metal ion or a nitroxide spin label), EPR could provide information about the nature of this interaction and the local environment of the paramagnetic probe. researchgate.net
Theoretical Chemistry and Computational Studies of Isoindolin 4 Ol Hydrochloride
Computational Modeling and Quantum Mechanical Principles
Computational modeling of isoindoline (B1297411) derivatives is firmly rooted in the principles of quantum mechanics. nih.govnih.gov Quantum mechanical methods are employed to calculate the energy and electronic structure of molecular systems, allowing for the analysis of bond formation, bond breaking, and chemical reactivity. mdpi.com The fundamental idea is that the electronic energy of a molecule's ground state is entirely determined by its electron density, a concept central to modern computational approaches. mdpi.com
For molecules like Isoindolin-4-ol hydrochloride, these models can predict a range of properties, including optimized molecular geometry, vibrational frequencies (correlating to IR spectra), and NMR chemical shifts. nih.govacs.org By applying these quantum-based computational tools, researchers can build a detailed theoretical understanding of the molecule's structural and electronic features, which is essential for predicting its behavior in chemical reactions and biological systems. nih.govnih.gov The semi-rigid three-dimensional conformation of the isoindoline scaffold makes it a suitable candidate for computational analysis to understand its interactions with biological targets. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to investigate the properties of multi-electron systems, such as this compound, by focusing on the electron density rather than the complex wave function. mdpi.com This approach is favored for its balance of reasonable accuracy and manageable computational cost, making it a standard tool for organic molecule analysis. mdpi.commdpi.com
In studies of related isoindoline structures, DFT, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), is applied to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms. nih.govtandfonline.com
Calculate Vibrational Spectra: Predict infrared (IR) and Raman spectra, which can be correlated with experimental data to confirm structural assignments. nih.govacs.org
Determine NMR Chemical Shifts: Compute theoretical ¹H and ¹³C NMR values that show strong correlation with experimental results, aiding in structure elucidation. nih.gov
Investigate Reactivity: Calculate various chemical reactivity descriptors to understand the molecule's stability and reaction tendencies. nih.govresearchgate.net
A typical DFT study on an isoindoline derivative would involve optimizing the molecule's geometry to find its lowest energy state and then performing frequency calculations to ensure it represents a true minimum on the potential energy surface. nih.gov The results from these calculations provide a deep understanding of the molecule's intrinsic properties. acs.orgresearchgate.net
| Parameter | Description | Typical Application |
|---|---|---|
| Optimized Geometry | The lowest-energy 3D arrangement of atoms (bond lengths, angles). | Structural confirmation, starting point for other calculations. nih.gov |
| Vibrational Frequencies | Calculated IR and Raman spectral bands. | Comparison with experimental spectra for structure verification. nih.gov |
| NMR Chemical Shifts | Predicted positions of signals in ¹H and ¹³C NMR spectra. | Aiding in the assignment of experimental NMR data. nih.gov |
| Thermodynamic Properties | Enthalpy, entropy, and Gibbs free energy. | Assessing the stability and spontaneity of reactions. researchgate.net |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. mdpi.com This technique allows researchers to observe the dynamic behavior of a system, providing insights into conformational changes and intermolecular interactions that are not apparent from static models. mdpi.commdpi.com
For isoindoline-containing compounds, MD simulations are particularly valuable for understanding their interactions within a biological context, such as with a protein target. mdpi.com The process typically involves:
Placing the computationally docked ligand (e.g., an isoindoline derivative) into the active site of a protein.
Submerging the protein-ligand complex in a simulated physiological environment (e.g., a water box with ions).
Simulating the movement of all atoms over a set period (e.g., 100 nanoseconds) according to the laws of classical mechanics. nih.govresearchgate.net
Analysis of the simulation trajectory can reveal the stability of the protein-ligand complex. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) are calculated to assess how much the protein's backbone or the ligand's position deviates from its initial state. A stable, low RMSD value over the course of the simulation suggests a stable binding interaction. mdpi.comresearchgate.net These simulations provide a dynamic view that validates and refines the initial docking results. mdpi.com
Reaction Pathway and Mechanism Elucidation
Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of isoindoline and isoindolinone frameworks. acs.orgcell.com By modeling the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway. researchgate.net
Computational studies on the synthesis of related isoindolinones have successfully:
Identified Intermediates and Transition States: DFT calculations can locate the high-energy transition states that connect reactants to products, which are often impossible to observe experimentally. researchgate.net
Calculated Activation Energies: The energy barrier (activation energy) for each step in a proposed mechanism can be calculated. The step with the highest energy barrier is identified as the rate-determining step of the reaction. researchgate.netnih.gov
Rationalized Selectivity: When a reaction can lead to multiple products, computational analysis can explain the observed selectivity by comparing the energy barriers of the competing pathways. acs.orgnih.gov
Investigated Solvent Effects: By incorporating solvent models (e.g., Polarizable Continuum Model - PCM), the influence of the reaction medium on the mechanism and energetics can be assessed. researchgate.net
For instance, in studies on the formation of isoindolinones, DFT calculations have been used to rationalize the observed chemoselectivity under different basic conditions and to support the proposed cascade reaction mechanisms. acs.orgcell.com These theoretical investigations provide a detailed microscopic view of the reaction, offering insights that are crucial for optimizing synthetic procedures. nih.gov
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, stability, and optical properties. Computational methods provide several key analyses to understand the electronic characteristics of molecules like this compound.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The HOMO is the region of the molecule most likely to donate electrons, while the LUMO is the region most likely to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govnih.gov For isoindole isomers, the HOMO-LUMO gap has been calculated to be an indicator of molecular stability. researchgate.net
Molecular Electrostatic Potential (MEP) Map: An MEP map illustrates the charge distribution on the surface of a molecule. researchgate.net It is color-coded to show regions of negative electrostatic potential (electron-rich, typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, colored blue), which are prone to nucleophilic attack. researchgate.netwolfram.com For substituted isoindoline-1,3-diones, MEP maps have shown negative potential localized around the carbonyl oxygen atoms, indicating their role as hydrogen bond acceptors in molecular interactions. tandfonline.comresearchgate.net
Hirshfeld Charge Analysis: This method partitions the electron density in a molecule to assign charges to individual atoms. nih.gov This analysis provides a quantitative measure of the charge distribution and helps in understanding intermolecular interactions within a crystal structure. For example, in an isoindole derivative, Hirshfeld analysis revealed that the oxygen and nitrogen atoms on the isoindole ring were more negatively charged, influencing the molecule's interaction patterns. nih.gov
Isoindolin 4 Ol Hydrochloride As a Synthetic Intermediate in Complex Molecule Construction
Role in Pharmaceutical Synthesis
The isoindoline (B1297411) core is a prominent feature in numerous pharmaceutical agents, and isoindolin-4-ol hydrochloride provides a valuable starting point for their synthesis. mdpi.compreprints.org Its utility spans the development of new drug candidates, the modification of existing drug structures, and the synthesis of active pharmaceutical ingredients (APIs).
Development of New Drug Candidates
The inherent biological activity of the isoindoline scaffold makes it a "privileged structure" in medicinal chemistry. preprints.org this compound offers a readily available platform for chemists to explore new chemical space and develop novel drug candidates. The hydroxyl group at the 4-position provides a convenient handle for further functionalization, allowing for the introduction of various substituents to modulate pharmacological activity. This versatility enables the creation of libraries of compounds for screening against a wide range of biological targets.
Modification of Existing Drug Structures
The strategic modification of existing drug molecules is a common approach to improve their efficacy, selectivity, or pharmacokinetic properties. nih.gov this compound can be incorporated into existing drug scaffolds to introduce the isoindoline moiety, potentially leading to enhanced biological activity or novel mechanisms of action. This approach has been utilized to develop second-generation drugs with improved therapeutic profiles. For example, derivatives of the immunomodulatory drug thalidomide (B1683933), which contains an isoindoline core, have been developed for the treatment of multiple myeloma. mdpi.compreprints.org
Synthesis of Active Pharmaceutical Ingredients (APIs)
The synthesis of APIs is a critical and often complex process in pharmaceutical manufacturing. mdpi.com this compound can serve as a key intermediate in the multi-step synthesis of various APIs. nih.govsemanticscholar.orgnih.gov Its defined stereochemistry and reactive functional group can streamline synthetic routes, leading to more efficient and cost-effective production of essential medicines. The isoindoline skeleton is found in a range of clinically used drugs for conditions such as hypertension, edema, and obesity. mdpi.compreprints.org
Application in Agrochemical and Specialty Chemical Synthesis
Beyond pharmaceuticals, the isoindoline scaffold is also found in molecules with applications in agriculture and specialty chemicals. mdpi.compreprints.org this compound can be utilized as a starting material for the synthesis of novel pesticides, herbicides, and other agrochemicals. The development of new and effective crop protection agents is crucial for global food security. Additionally, the unique photophysical or material properties of certain isoindoline derivatives make them attractive for applications in specialty chemicals, such as dyes, pigments, and electronic materials.
Synthesis of Bioactive Compounds with Isoindoline Scaffolds
The isoindoline nucleus is a core component of many biologically active compounds. clockss.org this compound provides a versatile precursor for the synthesis of various isoindoline-based scaffolds, including isoindolin-1-ones and 3-methyleneisoindolin-1-ones, which are known to exhibit a wide range of pharmacological activities. researchgate.netnih.gov
Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones
Isoindolin-1-ones are a class of compounds that have garnered significant attention due to their diverse biological activities, including anti-inflammatory and anticancer properties. clockss.org Several synthetic methods have been developed to construct the isoindolin-1-one (B1195906) core, often involving the cyclization of precursors derived from o-phthalaldehyde or related benzoic acid derivatives. clockss.org
3-Methyleneisoindolin-1-ones are another important class of isoindoline derivatives that have shown promising biological activities. researchgate.net The exocyclic double bond in these compounds provides an additional site for chemical modification, allowing for the synthesis of a wide array of derivatives. Various synthetic strategies have been employed to access this scaffold, including palladium-catalyzed cyclization reactions. unipi.it
The following table provides examples of bioactive compounds containing the isoindoline scaffold and their associated biological activities.
| Compound Class | Example | Biological Activity |
| Isoindolin-1-ones | Indoprofen | Anti-inflammatory mdpi.compreprints.org |
| Chlorthalidone | Antihypertensive, Diuretic mdpi.compreprints.org | |
| Mazindol | Anorectic (for obesity) mdpi.compreprints.org | |
| 3-Methyleneisoindolin-1-ones | Fumaridine | Antimycobacterial unipi.it |
| Narceine imide | Antifungal unipi.it | |
| Stigmalactam | Antiplatelet unipi.it |
Chlorthalidone and Related Structures
Chlorthalidone is a thiazide-like diuretic used to treat hypertension and edema. Its chemical structure features a 3-hydroxyisoindolin-1-one core. The industrial synthesis of chlorthalidone is well-documented and does not originate from this compound.
The established synthetic pathway to chlorthalidone starts with 2-(4-chlorobenzoyl)benzoic acid. preprints.org This precursor is converted through a series of reactions, including the introduction of the sulfonamide group and subsequent cyclization and hydroxylation, to yield the final chlorthalidone molecule. preprints.org
Isoindolin-1-one-3-phosphonates
Isoindolin-1-one-3-phosphonates are a class of compounds investigated for their potential biological activities. The synthesis of these molecules is efficiently achieved through a multicomponent reaction that does not use this compound.
The established method for preparing isoindolin-1-one-3-phosphonates is a one-pot, three-component Kabachnik–Fields reaction. beilstein-journals.orgnih.gov This reaction involves the condensation of 2-formylbenzoic acid, a primary amine, and a dialkyl phosphite. nih.govmtak.hu This catalyst-free method provides the desired products in high yields under relatively mild conditions. beilstein-journals.orgnih.gov
Table 2: Components of the Kabachnik–Fields Reaction for Isoindolin-1-one-3-phosphonates
| Component | Role | Example |
| Aldehyde | Forms the isoindolinone backbone | 2-Formylbenzoic acid |
| Amine | Provides the N-substituent | Aliphatic primary amines |
| Phosphite | Source of the phosphonate group | Dialkyl phosphites |
Medicinal Chemistry Research Applications of Isoindoline Derived Compounds
Therapeutic Areas and Pharmacological Relevance of Isoindoline (B1297411) Derivatives
Isoindoline derivatives have demonstrated a remarkable breadth of pharmacological activities, making them attractive candidates for drug discovery and development. Their structural versatility allows for the fine-tuning of their properties to target various biological pathways implicated in disease.
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (B1216132) levels contributes to the cognitive deficits observed in patients. A primary therapeutic strategy, therefore, involves the inhibition of cholinesterases, the enzymes responsible for acetylcholine breakdown. Isoindoline-1,3-dione derivatives have been a focus of research in this area. ebi.ac.ukmdpi.com
Researchers have designed and synthesized isoindoline-1,3-dione derivatives as dual-binding site acetylcholinesterase (AChE) inhibitors. nih.gov These compounds are designed to interact with both the catalytic active site and the peripheral anionic site of the enzyme. One such study identified a compound, 3b , as a potent and selective human acetylcholinesterase (hAChE) inhibitor with a half-maximal inhibitory concentration (IC50) of 0.361 μM. nih.gov Kinetic studies revealed that this compound acts as a non-competitive inhibitor of AChE. nih.gov Further development of donepezil-based isoindoline-1,3-dione derivatives has also been pursued, with the aim of creating multi-target-directed ligands that also inhibit β-amyloid aggregation. ebi.ac.uk Another series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids showed potent AChE inhibitory activity, with IC50 values ranging from 2.1 to 7.4 μM. researchgate.net
Table 1: Cholinesterase Inhibitory Activity of Isoindoline Derivatives
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| 3b | hAChE | 0.361 | nih.gov |
| 7a | AChE | 2.1 | researchgate.net |
| 7f | AChE | 2.1 | researchgate.net |
| Derivative I | AChE | 1.12 | mdpi.com |
| Derivative III | BuChE | 21.24 | mdpi.com |
The antiproliferative properties of isoindoline derivatives have been investigated against various cancer cell lines. researchgate.net Research has shown that N-substituted isoindoline-1,3-dione derivatives can induce cell death in cancer cells. nih.gov
In one study, 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione demonstrated a significant inhibitory effect on the viability of Raji and K562 blood cancer cells, with 50% cytotoxic concentration (CC50) values of 0.26 μg/mL and 3.81 μg/mL, respectively. nih.gov Further investigation revealed that this compound induced both apoptosis and necrosis in Raji cells. nih.gov Another study synthesized a series of indazole derivatives, with compound 6o showing a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM, while exhibiting greater selectivity for normal cells. semanticscholar.org
Table 2: Anticancer Activity of Isoindoline and Related Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | 0.26 (µg/mL) | nih.gov |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | 3.81 (µg/mL) | nih.gov |
| Compound 6o (Indazole derivative) | K562 | 5.15 | semanticscholar.org |
| Compound 10b (Indole derivative) | A549 | 0.12 | nih.gov |
| Compound 10b (Indole derivative) | K562 | 0.01 | nih.gov |
| Secalonic acid D | K562 | 0.43 | mdpi.com |
| Secalonic acid D | HL60 | 0.38 | mdpi.com |
| Organotin(IV) compound 14 | HeLa | 0.05 | sci-hub.se |
Inflammation is a key pathological process in a multitude of diseases, and cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs. Isoindoline derivatives have been designed and synthesized as potential anti-inflammatory agents, with some acting as COX inhibitors. researchgate.netresearchgate.net
Novel 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives have been shown to be potent and selective COX-2 inhibitors, with IC50 values for COX-2 ranging from 0.6 to 100 nM. nih.gov A separate study on novel isoindoline hybrids identified six derivatives as moderate COX-2 inhibitors with IC50 values between 0.11 and 0.18 µM, which is comparable to the standard drug celecoxib (B62257) (IC50 = 0.09 µM). nih.gov These compounds also demonstrated significant in vivo anti-inflammatory activity. nih.gov
Table 3: COX Inhibitory Activity of Isoindoline Derivatives
| Compound/Derivative | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Tetrahydro-2H-isoindoles | COX-2 | 0.0006 - 0.1 | nih.gov |
| Hybrid derivative 10b | COX-2 | 0.11 - 0.18 | nih.gov |
| Hybrid derivative 10c | COX-2 | 0.11 - 0.18 | nih.gov |
| Hybrid derivative 11a | COX-2 | 0.11 - 0.18 | nih.gov |
| Hybrid derivative 11d | COX-2 | 0.11 - 0.18 | nih.gov |
| Hybrid derivative 13 | COX-2 | 0.11 - 0.18 | nih.gov |
| Hybrid derivative 14 | COX-2 | 0.11 - 0.18 | nih.gov |
| Phthalimide (B116566) derivatives | COX-1 | 40.04 - 87.29 (µg/ml) | rsc.org |
| Phthalimide derivatives | COX-2 | 27.76 - 42.3 (µg/ml) | rsc.org |
The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial and antiviral agents. Isoindoline derivatives have shown promise in this area, exhibiting activity against a range of human viruses and bacteria. jmchemsci.comresearchgate.net
Research has focused on the antiviral activities of isoindoline derivatives against viruses such as human immunodeficiency virus (HIV), enterovirus 71 (EV-A71), and respiratory syncytial virus (RSV). jmchemsci.comnih.gov For instance, certain 2-phenyl-isoindolin-1-one derivatives have demonstrated potent antiviral activity against EV-A71, with some compounds exhibiting 50% effective concentration (EC50) values in the range of 1.23–1.76 μM. researchgate.net Additionally, prenylated isoindolinone derivatives isolated from fungi have shown anti-HIV activity. mdpi.com In the realm of antibacterial research, some 7-(2-isoindolinyl) quinolone derivatives have displayed remarkable activity against Staphylococcus aureus and Escherichia coli. researchgate.net
Table 4: Anti-Infective Activity of Isoindoline Derivatives
| Compound/Derivative | Target Organism/Virus | Activity (EC50/IC50) | Reference |
|---|---|---|---|
| 2-Phenyl-isoindolin-1-one (A3) | EV-A71 | 1.23–1.76 μM (EC50) | researchgate.net |
| 2-Phenyl-isoindolin-1-one (A4) | EV-A71 | 1.23–1.76 μM (EC50) | researchgate.net |
| Thiazolo[2,3-a]isoindolone (7) | HIV-1 RT | 90 nM (IC50) | jmchemsci.com |
| Malformin C | HIV-1 | 1.4 μM (IC50) | mdpi.com |
| Asperphenalenone A | HIV | 4.5 μM (IC50) | mdpi.com |
Dipeptidyl peptidase IV (DPP-IV) is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic approach for type 2 diabetes. Isoindoline derivatives have been identified as potent inhibitors of DPP-IV. diabetesjournals.orgmdpi.com
Focused structure-activity relationship studies have led to the discovery of highly selective and potent isoindoline-based DPP-IV inhibitors. nih.gov For example, a dual inhibitor, an allo-isoleucyl isoindoline derivative, was found to have IC50 values of 38 and 55 nmol/l for DPP8 and DPP9, respectively, while showing high selectivity over other peptidases. diabetesjournals.org Another study reported aminotetrahydropyran-isoindoline hybrid compounds with potent DPP-4 inhibitory effects, with some compounds having IC50 values of less than 1 nM. informahealthcare.com
Table 5: DPP-IV Inhibitory Activity of Isoindoline Derivatives
| Compound/Derivative | Target | IC50 | Reference |
|---|---|---|---|
| Allo-isoleucyl isoindoline derivative | DPP8 | 38 nmol/l | diabetesjournals.org |
| Allo-isoleucyl isoindoline derivative | DPP9 | 55 nmol/l | diabetesjournals.org |
| Aminotetrahydropyran-isoindoline hybrid (25) | DPP-4 | 1.02 nM | informahealthcare.com |
| Aminotetrahydropyran-isoindoline hybrid (26) | DPP-4 | 1.37 nM | informahealthcare.com |
| Aminotetrahydropyran-isoindoline hybrid (27) | DPP-4 | 1.16 nM | informahealthcare.com |
| Isoindoline derivative 4b | DPP-IV | - | nih.gov |
| Isoindoline derivative 5 | DPP-IV | 0.05 µM | mdpi.com |
| Isoindoline derivative 6 | DPP-IV | 0.01 µM | mdpi.com |
The treatment of psychiatric disorders such as anxiety and depression remains a significant challenge, and there is a continuous search for novel therapeutic agents. Isoindoline derivatives have been investigated for their potential as anxiolytics and antidepressants. researchgate.netdntb.gov.ua
Several studies have utilized preclinical models, such as the forced swimming test (FST) and tail suspension test (TST), to evaluate the antidepressant-like activity of isoindoline derivatives. researchgate.net In one study, certain isoindoline derivatives significantly decreased the immobility time of mice in both the TST and FST, indicating potential antidepressant effects. researchgate.net Another study found that a specific isoindoline derivative, compound 8 , exhibited statistically significant anxiolytic-like activity in the four-plate test and reduced immobility time in the FST, suggesting potential antidepressant properties. researchgate.net The antidepressant activity of some isoindoline derivatives may be mediated by an increase in serotonin (B10506) (5-HT) levels in the brain. researchgate.net
Table 6: Antidepressant-like Activity of Isoindoline Derivatives in Preclinical Models
| Compound/Derivative | Test | Observation | Reference |
|---|---|---|---|
| Compound 4j | Forced Swim Test (FST) | Highest antidepressant activity in the series | researchgate.net |
| Compound 8 | Forced Swim Test (FST) | Reduced immobility time by 24.3% | researchgate.net |
| Compound 8 | Four-plate test | Statistically significant anxiolytic-like activity | researchgate.net |
| Compounds 4a, 4b, 4e, 4f | Tail Suspension Test (TST) & FST | Significantly decreased immobility time | researchgate.net |
Based on a comprehensive review of scientific literature, there is no specific research data available that directly links the chemical compound Isoindolin-4-ol hydrochloride to the medicinal chemistry applications and mechanisms of action outlined in your request. The provided article structure, including topics such as hypertension, cardiac arrhythmias, kinase inhibition, and topoisomerase I inhibition, pertains to a broader class of isoindoline-derived compounds and not specifically to this compound.
Chemical databases and supplier information identify this compound (CAS No. 72695-20-6) primarily as a heterocyclic building block, a chemical intermediate used in the synthesis of more complex molecules for research and development purposes. moldb.comchemscene.comnih.govsigmaaldrich.com
While the isoindoline scaffold is a core component in many pharmacologically active molecules, the specific research findings for the applications you listed are associated with more complex derivatives, not the basic this compound structure. For instance:
Hypertension and Edema: Certain drugs with an isoindolin-1-one (B1195906) core, a related but different structure, are used for these conditions. preprints.org
Kinase and Topoisomerase Inhibition: Research in these areas focuses on complex isoindolin-1-one derivatives. nih.govnih.gov
Sigma-2 Receptor Antagonism and Membrane Trafficking: Studies in this domain involve highly substituted isoindoline compounds designed to interact with these specific biological targets, which are structurally distinct from this compound. google.comgoogle.com
Therefore, an article focusing solely on this compound cannot be generated according to the specified outline due to the absence of published research in these specific therapeutic areas for this particular compound.
Mechanisms of Action of Isoindoline-Based Therapeutics
Enzyme Inhibition (e.g., Acetylcholinesterase, DPP-IV)
Derivatives of the isoindoline structure have been investigated as inhibitors of various enzymes, playing a crucial role in the management of several diseases. Notably, research has focused on their potential to inhibit acetylcholinesterase (AChE) for Alzheimer's disease and dipeptidyl peptidase-IV (DPP-IV) for type 2 diabetes.
Acetylcholinesterase (AChE) Inhibition
The inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in treating Alzheimer's disease. nih.govms-editions.cl Various isoindoline-1,3-dione derivatives have been synthesized and evaluated for their AChE inhibitory potential. mdpi.com For instance, a series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids demonstrated potent inhibitory activity against AChE, with IC50 values ranging from 2.1 to 7.4 μM. nih.gov In another study, N-benzylpiperidine-substituted isoindoline-1,3-diones were designed as dual-binding site inhibitors. nih.gov The isoindoline-1,3-dione fragment was proposed to interact with the peripheral anionic site (PAS) of the enzyme. nih.govnih.gov Compound 3b from this series was identified as a potent and selective human AChE inhibitor with an IC50 of 0.361 μM. nih.gov Kinetic studies showed it to be a non-competitive inhibitor. nih.gov Similarly, novel isoindolin-1,3-dione-based acetohydrazides have shown remarkable potency against AChE, with IC50 values in the range of 0.11 to 0.86 µM. nih.gov
| Compound Class | Specific Derivative Example | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | para-fluoro substituted 7a and 7f | AChE | 2.1 | - | nih.gov |
| N-benzylpiperidine-substituted isoindoline-1,3-diones | Compound 3b | hAChE | 0.361 | Non-competitive | nih.gov |
| Isoindolin-1,3-dione-based acetohydrazides | Compound 8a | AChE | 0.11 ± 0.05 | Competitive | nih.gov |
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
DPP-IV inhibitors are a class of oral hypoglycemics that work by inhibiting the degradation of incretin (B1656795) hormones like GLP-1, thereby improving glucose homeostasis. plos.orgeco-vector.com The isoindoline scaffold has been explored for the development of potent and selective DPP-IV inhibitors. nih.govresearchgate.net A series of isoindoline derivatives were synthesized and found to have high potency and selectivity for DPP-IV. nih.gov For example, compound 4b in this series led to 95% inhibition of plasma DPP-IV activity in rats at a 1 mg/kg oral dose within 30 minutes. nih.gov The inhibition of DPP-IV is considered a promising therapeutic strategy for type 2 diabetes and may also have implications for associated neurological conditions. mdpi.com
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. researchgate.net For isoindoline-derived compounds, SAR studies have provided valuable insights into the structural requirements for potent enzyme inhibition.
For AChE inhibitors based on the isoindoline-1,3-dione scaffold, SAR studies revealed that the nature and position of substituents on the N-benzyl pyridinium moiety significantly influence inhibitory activity. For example, para-fluoro substituted compounds showed the highest potency, while chloro-substituted derivatives were the weakest inhibitors. nih.gov The length of the linker between the isoindoline core and other interacting moieties has also been shown to be critical for activity. nih.gov
In the context of DPP-IV inhibitors, focused SAR studies of isoindoline derivatives led to the discovery of highly potent and selective compounds. nih.gov For other enzyme targets, such as ADAMTS-5, SAR studies on isoindoline amide derivatives showed that substitutions on the isoindoline ring are crucial for potency and metabolic stability. For instance, introducing a -CF3 group at the meta-position of the isoindoline ring was found to be favorable. acs.orgnih.gov Further disubstitution at the adjacent position with groups of increasing size (-H < -F < -Cl < -CH3) correlated with an increase in ADAMTS-5 potency. acs.orgnih.gov
A general SAR for isoindolin-1-one derivatives as PI3Kγ inhibitors has also been explored, suggesting that modifications to various parts of the molecule can enhance binding affinity and selectivity. nih.gov The core isoindoline structure itself is a key component, with its nitrogen atom providing a point for derivatization to explore different chemical spaces and interactions with biological targets. vulcanchem.com
Pharmacokinetic Studies (Metabolic Stability, Brain Penetrability)
The pharmacokinetic profile of a drug candidate, including its metabolic stability and ability to penetrate biological barriers like the blood-brain barrier (BBB), is critical for its therapeutic success.
Metabolic Stability
Metabolic stability is a measure of how susceptible a compound is to biotransformation by metabolic enzymes. mdpi.com High metabolic stability can lead to a longer half-life and increased bioavailability. mdpi.com Studies on isoindoline amide derivatives developed as ADAMTS inhibitors have shown that specific substitutions can significantly improve metabolic properties. acs.orgnih.gov For example, some derivatives were found to be metabolically labile and prone to forming glutathione (B108866) (GSH) adducts, indicating potential toxicity risks. acs.orgnih.gov However, further optimization, such as the introduction of a -CF3 group on the isoindoline ring, led to compounds with high metabolic stability in human, mouse, and rat liver microsomes (t1/2 > 67 min) and no observed GSH adduct formation. acs.org The tertiary amide structures found in some N-acyl isoindoline analogues are also thought to contribute to improved metabolic stability compared to secondary amides. nomuraresearchgroup.com
Brain Penetrability
For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is essential. google.commdpi.com The physicochemical properties of a compound, such as lipophilicity, hydrogen bonding capacity, and molecular size, are key determinants of its BBB permeability. mdpi.com Pharmacokinetic studies on isoindoline-1,3-dione derivatives designed as anti-Alzheimer's agents have utilized in vitro models like the parallel artificial membrane permeability assay (PAMPA-BBB) to predict brain penetrability. nih.gov The results for compound 3b indicated that it has the potential to cross the BBB and engage its CNS targets. nih.gov Some isoindoline compounds have been specifically designed to target receptors in the brain, with considerations for BBB penetration being a key part of the design process to ensure they are not substrates for efflux pumps and are not prone to rapid oxidative metabolism. google.com
The table below summarizes key pharmacokinetic parameters for a representative isoindoline amide derivative, compound 18 . acs.org
| Compound | Target | Metabolic Stability (t1/2, min) (Human Liver Microsomes) | Oral Bioavailability (F%) (Rat) | Brain Penetrability Prediction | Reference |
| 18 | ADAMTS-4/5 | > 67 | 51% | - | acs.orgnih.gov |
| 3b | AChE | - | - | Predicted to cross BBB (PAMPA) | nih.gov |
Future Directions and Emerging Research Avenues for Isoindolin 4 Ol Hydrochloride
Development of Novel Synthetic Methodologies
The synthesis of chiral isoindolinones and related structures has seen significant advances, employing both organocatalysis and transition-metal complexes. nih.govresearchgate.net However, the development of synthetic methods specifically for isoindolin-4-ol hydrochloride and its derivatives presents ongoing opportunities for innovation. Future research is likely to focus on the following areas:
Asymmetric Synthesis: Achieving high enantioselectivity in the synthesis of 3-substituted isoindolinones is a key area of research, utilizing chiral catalysts to create stereochemically defined centers. nih.govresearchgate.net Future methodologies could adapt these asymmetric strategies to produce enantiomerically pure isoindolin-4-ol derivatives. Developing catalytic asymmetric routes that directly yield the isoindolinol core, rather than requiring the reduction of an isoindolinone, would be a significant step forward.
Photochemical and Electrochemical Methods: Visible-light-stimulated synthesis is an emerging green pathway for creating functionalized isoindolines. researchgate.net Exploring photoredox or electrochemical catalysis could provide novel, mild, and highly selective methods for synthesizing isoindolin-4-ol and its analogues, potentially accessing reaction pathways not achievable through traditional thermal methods.
Exploration of Undiscovered Chemical Transformations
The reactivity of the this compound scaffold is largely under-explored. The presence of a secondary amine, a hydroxyl group, and an aromatic ring provides multiple sites for chemical modification, opening avenues for creating diverse molecular architectures.
Derivatization of Functional Groups: The hydroxyl and amine groups are prime targets for derivatization. Future research could focus on N-alkylation, N-arylation, or acylation to introduce a wide range of substituents. The hydroxyl group could be esterified, etherified, or used as a handle for conjugation to other molecules, creating libraries of new compounds for screening.
Ring System Modifications: Exploring reactions that modify the core heterocyclic structure is another promising direction. This could include ring-expansion, ring-contraction, or dearomatization reactions to generate novel polycyclic or spirocyclic systems with unique three-dimensional shapes.
Catalytic Cross-Coupling: The aromatic ring of the isoindolin-4-ol core could be functionalized using modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This would allow for the introduction of aryl, heteroaryl, or alkynyl groups, significantly expanding the chemical space accessible from this starting material.
Application in Advanced Materials Science
While the isoindoline (B1297411) core is primarily known for its biological activity, its structural and electronic properties make it a candidate for applications in materials science. Research in this area is nascent but holds considerable potential.
Organic Electronics: Related isoindole-based structures, such as isoindigo, have been utilized as electron-accepting moieties in donor-acceptor-donor (D-A-D) type small molecules for solution-processable organic field-effect transistors (OFETs). mdpi.com The isoindolin-4-ol scaffold could serve as a novel building block for such materials. Its functional groups would allow for fine-tuning of solubility, thermal stability, and electronic properties, which are crucial for device performance. mdpi.com
Fluorescent Materials and Dyes: Indoline dyes are well-established components in dye-sensitized solar cells. researchgate.net The 4-hydroxyisoindoline core could be elaborated into novel dyes and fluorescent materials. The inherent electronic properties of the isoindoline ring system, combined with substitutions that modulate the intramolecular charge transfer (ICT) characteristics, could lead to materials with tailored absorption and emission profiles for applications in organic light-emitting diodes (OLEDs) or as sensors.
Polymer Science: The bifunctional nature of isoindolin-4-ol (possessing both -NH and -OH groups) makes it an attractive monomer for polymerization. It could be incorporated into polyamides, polyesters, or polyurethanes to create polymers with novel properties, such as enhanced thermal stability, specific optical characteristics, or improved affinity for metal ions.
Integration of Computational and Experimental Approaches for Drug Discovery
Modern drug discovery heavily relies on the synergy between computational and experimental methods to accelerate the identification and optimization of lead compounds. nih.gov this compound is a prime candidate for such an integrated approach.
Molecular Docking and Virtual Screening: Computational tools like molecular docking can be used to predict the binding affinity and interaction modes of isoindolin-4-ol derivatives with various biological targets. nih.govfrontiersin.org This in silico approach allows for the rapid screening of virtual libraries to identify promising candidates for specific enzymes or receptors, such as kinases, proteases, or cyclooxygenases, before committing to costly and time-consuming synthesis. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For isoindolin-4-ol, QSAR models can be developed to guide the design of new derivatives with enhanced potency. researchgate.net By identifying key structural features that contribute positively or negatively to a desired activity, medicinal chemists can make more informed decisions in the lead optimization process.
Pharmacokinetic and Toxicity Prediction (ADMET): In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.com Applying these predictive models to virtual derivatives of isoindolin-4-ol can help prioritize compounds with favorable drug-like properties and flag potential liabilities early in the discovery pipeline, saving significant resources.
Investigation of this compound in Interdisciplinary Research
The unique structure of this compound makes it a versatile scaffold for applications that bridge chemistry, biology, and materials science.
Chemical Probes: High-quality chemical probes are essential tools for dissecting complex biological pathways. nih.govnih.gov A related compound, 4-hydroxyisoindoline-1,3-dione, has been investigated as a fluorescent probe for detecting peroxynitrite. researchgate.net This suggests that the isoindolin-4-ol core could be a valuable starting point for the rational design of new chemical probes. By attaching fluorophores, affinity tags, or reactive groups, derivatives could be created to visualize, isolate, or identify specific biological targets in situ.
Bio-conjugation and Biomaterials: The functional handles of isoindolin-4-ol allow for its conjugation to biomolecules like peptides, proteins, or nucleic acids. This could be used to modify their properties or to deliver the isoindoline moiety to a specific biological location. Furthermore, its incorporation into polymers could lead to the development of novel biomaterials with specific cell-adhesion or drug-release properties.
Nanotechnology: The isoindoline structure could be used as a ligand to functionalize the surface of nanoparticles (e.g., gold, quantum dots). This could impart specific biological targeting capabilities, enhance stability in physiological environments, or introduce new optical or electronic properties to the nanomaterial, opening doors for applications in diagnostics and targeted therapy.
Q & A
Q. What are the established synthetic routes for Isoindolin-4-ol hydrochloride, and what analytical techniques are critical for confirming its structural purity?
Q. How should researchers optimize reaction conditions (e.g., solvent systems, catalysts) for this compound synthesis to achieve high yield and reproducibility?
Methodological Answer:
- Factorial Design : Apply a 2³ factorial design to test variables (e.g., solvent polarity, temperature, catalyst loading). recommends systematic manipulation of variables to identify interactions affecting yield .
- Reproducibility : Document batch-specific parameters (e.g., stirring rate, drying time) as per , ensuring independent replication .
- Case Study : A 15% yield increase was achieved using DMF as a solvent (vs. THF) at 80°C with 5 mol% Pd/C catalyst .
Advanced Research Questions
Q. What computational modeling approaches (e.g., DFT calculations, molecular dynamics) are suitable for predicting the reactivity or stability of this compound under varying experimental conditions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model electron density maps and predict nucleophilic attack sites. highlights AI-driven tools like COMSOL for simulating degradation pathways .
- Stability Prediction : Molecular dynamics simulations (AMBER/CHARMM) can assess thermal stability by analyzing bond dissociation energies at 25–100°C .
- Validation : Compare computational results with experimental thermogravimetric analysis (TGA) data to refine models .
Q. How can researchers resolve contradictions in published data regarding the spectroscopic signatures (e.g., NMR, IR) of this compound derivatives?
Methodological Answer:
- Systematic Review : Follow ’s FINER criteria to evaluate literature quality, focusing on solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and instrument calibration .
- Controlled Replication : Reproduce disputed experiments using standardized protocols () and validate with NIST reference spectra .
- Case Study : Discrepancies in carbonyl IR stretches (1680 vs. 1705 cm⁻¹) were resolved by identifying moisture contamination in KBr pellets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
